2,2'-Methylene Bis[Ranitidine]-d12

Analytical Chemistry Mass Spectrometry Isotope Dilution

2,2'-Methylene Bis[Ranitidine]-d12 is the definitive stable isotope-labeled internal standard for quantifying Ranitidine EP Impurity I (a known NDMA precursor). Its +12 Da mass shift eliminates spectral overlap and corrects for matrix effects, ensuring sub-ng/g detection limits. Unlike non-deuterated analogs or mismatched deuterated species (e.g., Ranitidine-d6), only this compound delivers the accuracy required for nitrosamine risk assessment and regulatory compliance.

Molecular Formula C₂₇H₃₂D₁₂N₈O₆S₂
Molecular Weight 652.89
Cat. No. B1160776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylene Bis[Ranitidine]-d12
SynonymsN1,N5-Bis[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N1’,N5’-dimethyl-2,4-dinitro-1,4-pentadiene-1,1,5,5-tetramine-d12;  Ranitidine Impurity I-d12;  Ranitidine Formaldehyde Adduct-d12
Molecular FormulaC₂₇H₃₂D₁₂N₈O₆S₂
Molecular Weight652.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Methylene Bis[Ranitidine]-d12: Deuterated Internal Standard for Ranitidine Impurity Quantification


2,2'-Methylene Bis[Ranitidine]-d12 (CAS unlabeled: 207592-21-0) is a stable isotope-labeled analytical reference standard. It is the deuterated form of 2,2'-Methylene Bis[Ranitidine], which is itself a known dimeric impurity (EP Impurity I) of the histamine H2-receptor antagonist ranitidine [1]. The compound's molecular formula is C27H32D12N8O6S2, with a molecular weight of 652.89 g/mol, representing a +12 Da mass shift relative to the unlabeled analog [2]. This isotopic signature is fundamental to its designated role as an internal standard (IS) in quantitative mass spectrometry-based assays .

The Critical Role of 2,2'-Methylene Bis[Ranitidine]-d12 in Mitigating NDMA Risk and Ensuring Analytical Compliance


In the context of stringent regulatory oversight on nitrosamine impurities, particularly the carcinogen N-nitrosodimethylamine (NDMA), the accurate quantification of ranitidine-related impurities is paramount [1]. A landmark study identified that specific ranitidine impurities, including Impurity I (the unlabeled 2,2'-Methylene Bis[Ranitidine]), are direct precursors to NDMA formation under thermal degradation [2]. Therefore, substituting 2,2'-Methylene Bis[Ranitidine]-d12 with a non-deuterated analog or a structurally distinct deuterated ranitidine compound (e.g., Ranitidine-d6) introduces unacceptable analytical error. Non-deuterated analogs cannot serve as internal standards in LC-MS/MS workflows due to spectral overlap with the analyte. Using a different deuterated species (e.g., Ranitidine-d6, +6 Da) for this specific impurity would fail to account for differential ionization efficiency and matrix effects unique to this dimer, leading to inaccurate impurity profiling and potential compliance failure.

Quantitative Performance Metrics for 2,2'-Methylene Bis[Ranitidine]-d12 as an Internal Standard


Mass Spectrometry Differentiation: Deuterium Incorporation and Signal Interference

2,2'-Methylene Bis[Ranitidine]-d12 is differentiated from its unlabeled analog by the incorporation of twelve deuterium atoms, resulting in a +12 Da mass shift (MW 652.89 vs. 640.82) . This isotopic delta is critical for LC-MS/MS analysis, as it ensures complete baseline separation of the internal standard signal from the analyte in the mass spectrometer, eliminating signal crosstalk [1]. In contrast, using a lower deuterium-labeled internal standard like Ranitidine-d6 (+6 Da) would be ineffective for quantifying this specific impurity due to distinct chemical properties and potential for incomplete chromatographic separation.

Analytical Chemistry Mass Spectrometry Isotope Dilution

NDMA Formation Potential: Quantitative Comparison with Other Ranitidine Impurities

The unlabeled impurity, 2,2'-Methylene Bis[Ranitidine] (Impurity I), is a confirmed precursor to the probable human carcinogen N-nitrosodimethylamine (NDMA) [1]. Research by Yokoo et al. (2021) quantified that under forced thermal degradation (110 °C for 1 h), Impurity I in an oily liquid state favorably produces NDMA even at moderate temperatures (e.g., 50 °C) [2]. This study directly compared multiple ranitidine impurities (Imps. A, C, D, E, H, and I) and found that the rate of NDMA formation from amorphous impurities A, C, and E was 100 times higher than from crystalline ranitidine hydrochloride, with Impurity I also generating significant levels [2]. This positions Impurity I as a high-risk analyte, necessitating the use of its precise deuterated analog, 2,2'-Methylene Bis[Ranitidine]-d12, for accurate monitoring.

Pharmaceutical Stability Nitrosamine Risk Assessment Degradation Kinetics

Chromatographic Resolution: RRT and System Suitability Differentiation

Chromatographic separation is a prerequisite for accurate impurity quantification. Published HPLC methods for ranitidine impurities provide a benchmark for system suitability. In a validated method, the relative retention time (RRT) for Ranitidine was set to 1.00 (RT 13.75 min), while Impurity B was observed with an RRT of 1.96 (RT 27.357 min) [1]. While specific RRT data for Impurity I is not in this particular table, the study demonstrates the necessity of robust separation parameters. The use of 2,2'-Methylene Bis[Ranitidine]-d12, which co-elutes identically with the target Impurity I, is essential for correcting for any variations in retention time, peak shape, or matrix-induced ion suppression/enhancement, thereby ensuring the reliability of the reported RRT and peak purity assessment.

HPLC Method Development Pharmacopeial Compliance Impurity Profiling

Certified Reference Material Traceability vs. Research-Grade Alternatives

The unlabeled analog, 2,2'-Methylene Bis[Ranitidine] (Ranitidine Impurity I), is available as a Certified Reference Material (CRM) under ISO 17034 and ISO/IEC 17025, providing multi-traceability to USP, EP, and BP primary standards . In contrast, 2,2'-Methylene Bis[Ranitidine]-d12 is typically offered as a research-grade stable isotope-labeled compound intended for use as an internal standard . While it may not be a CRM itself, its value is derived from enabling the accurate quantitation of the traceable, unlabeled CRM in complex matrices. The combination of a traceable unlabeled standard and a matched deuterated IS provides a higher level of analytical confidence than using a non-traceable, non-deuterated standard alone or a generic deuterated compound.

Quality Control ISO 17034 Reference Standards

Precision Applications for 2,2'-Methylene Bis[Ranitidine]-d12 in Pharmaceutical Analysis and Research


LC-MS/MS Quantification of Ranitidine EP Impurity I in API and Finished Drug Products

2,2'-Methylene Bis[Ranitidine]-d12 is the optimal internal standard for developing and validating a robust LC-MS/MS method to quantify Ranitidine EP Impurity I in ranitidine hydrochloride drug substance and formulated products. Its use directly addresses the regulatory mandate for controlling nitrosamine drug substance-related impurities (NDSRIs), as Impurity I is a known NDMA precursor [1]. The +12 Da mass shift ensures unambiguous detection and correction for matrix effects and ionization variability, enabling the achievement of the low ng/g (ppb) detection limits required for nitrosamine analysis [2].

Stability-Indicating Assay for Forced Degradation and Shelf-Life Studies

In forced degradation studies (e.g., thermal, oxidative, photolytic) designed to assess ranitidine product stability, 2,2'-Methylene Bis[Ranitidine]-d12 is indispensable. As demonstrated, Impurity I is generated under thermal stress and itself degrades to form NDMA [3]. Using this deuterated standard allows analysts to accurately track the formation kinetics of this specific impurity over time and correlate its concentration with NDMA levels, providing critical data for establishing safe storage conditions and shelf-life specifications for reformulated ranitidine products [4].

Method Transfer and Cross-Validation Between QC Laboratories

When transferring a validated analytical method between different laboratories or instruments, 2,2'-Methylene Bis[Ranitidine]-d12 serves as a universal, stable isotope-labeled internal standard that minimizes inter-laboratory variability. By spiking it into all test samples and calibration standards, it corrects for differences in LC-MS/MS system performance, column aging, and mobile phase preparation . This ensures that the method's critical performance parameters, such as accuracy and precision, are maintained, facilitating seamless technology transfer and regulatory dossier consistency across global manufacturing and testing sites.

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